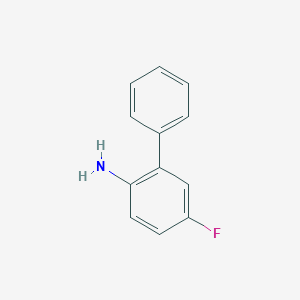

4-Fluoro-2-phenylaniline

説明

4-Fluoro-2-phenylaniline is an organic compound with the molecular formula C12H10FN It is a fluorinated derivative of phenylaniline, characterized by the presence of a fluorine atom at the fourth position of the phenyl ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-phenylaniline typically involves the fluorination of phenylaniline derivatives. One common method is the direct fluorination of 4-borono-2-phenylaniline using fluorinating agents such as [18F]AcOF or [18F]F2 . Another approach involves the cross-coupling of protected iodoalanine with 4-fluorobromobenzene or 2- and 4-fluoroiodobenzene .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorine gas safely. The reaction conditions are optimized to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions: 4-Fluoro-2-phenylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines.

科学的研究の応用

Medicinal Chemistry

Application Summary:

4-Fluoro-2-phenylaniline is primarily utilized in the design and development of new pharmaceutical compounds. Its fluorine atom enhances the metabolic stability and bioactivity of drug candidates.

Methods of Application:

In drug synthesis, this compound serves as an intermediate or building block. The incorporation of fluorine can modulate the pharmacokinetic properties of the resulting drugs, often leading to improved efficacy and reduced side effects. For instance, studies have indicated that fluorinated amino acids can alter binding affinities in receptor-ligand interactions, making them valuable in targeting specific biological pathways .

Results and Outcomes:

Research has demonstrated that drugs incorporating this compound exhibit enhanced stability against enzymatic degradation. This stability is crucial for maintaining therapeutic levels in vivo, thereby improving the overall effectiveness of treatments .

Organic Synthesis

Application Summary:

The compound plays a vital role in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.

Methods of Application:

this compound is often used in Suzuki coupling reactions to synthesize boronic acids. These boronic acids are essential intermediates in creating diverse organic compounds with applications ranging from pharmaceuticals to agrochemicals .

Results and Outcomes:

The use of this compound has led to high yields and selectivity in synthetic processes, facilitating the development of novel chemical entities that are critical in drug discovery and development .

Analytical Chemistry

Application Summary:

In analytical chemistry, this compound is employed as a standard or reagent for developing analytical methods to detect phenylalanine derivatives.

Methods of Application:

It is utilized in chromatographic techniques, where its distinct spectral properties aid in the identification and quantification of similar compounds. The compound's unique retention time allows for precise measurements in various analytical applications .

Results and Outcomes:

The implementation of this compound as a reference standard has improved the sensitivity and selectivity of analytical methods, which is crucial for quality control in pharmaceutical manufacturing .

Peptide Chemistry

Application Summary:

This compound is significant in peptide chemistry for synthesizing fluorinated peptidomimetics.

Methods of Application:

Fluorinated building blocks derived from this compound can be incorporated into peptide chains using standard coupling reactions. These modifications enhance the stability and biological activity of peptides against enzymatic degradation .

Results and Outcomes:

Peptidomimetics containing this compound have shown improved binding affinities to their biological targets, suggesting potential therapeutic applications in treating various diseases .

Material Science

Application Summary:

In material science, this compound is used to produce fluoropolymers known for their chemical resistance.

Methods of Application:

The compound can be polymerized with other monomers to form materials that withstand solvents, acids, and bases due to its fluorinated side chain .

Results and Outcomes:

Fluoropolymers derived from this compound exhibit enhanced durability and performance characteristics, making them suitable for various industrial applications .

Case Studies

作用機序

4-Fluoro-2-phenylaniline can be compared with other fluorinated phenylalanines, such as α-fluorophenylalanine and β,β-difluorophenylalanine . These compounds share similar structural features but differ in the position and number of fluorine atoms. The unique placement of the fluorine atom in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific applications.

類似化合物との比較

- α-Fluorophenylalanine

- β,β-Difluorophenylalanine

- 2-Fluoro-4-phenylaniline

生物活性

4-Fluoro-2-phenylaniline (C12H10FN) is a fluorinated aromatic amine that has garnered interest in various fields, particularly in medicinal chemistry and drug development. This compound's unique structural properties impart significant biological activities, making it a subject of extensive research. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and highlighting its implications in pharmacology.

This compound is characterized by the presence of a fluorine atom at the para position relative to the amino group on the phenyl ring. This substitution affects its electronic properties, hydrophobicity, and interaction with biological targets. The compound has been associated with enhanced stability and bioavailability compared to its non-fluorinated counterparts.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that fluorinated phenylalanines, including this compound, have potential as anticancer agents. For instance, studies have shown that substituting hydrogen with fluorine can enhance the binding affinity of compounds to target proteins involved in tumor growth and proliferation. Specifically, 4-borono-2-[18F]fluoro-L-phenylalanine has been utilized in positron emission tomography (PET) imaging for tumor diagnosis, demonstrating significant uptake in malignant tissues compared to normal tissues .

2. Enzyme Inhibition

Fluorinated amino acids have been shown to act as enzyme inhibitors. The incorporation of this compound into peptide chains can modulate enzymatic activity due to increased hydrophobicity and altered protein interactions. This property has been exploited in designing inhibitors for bacterial topoisomerases, which are critical for bacterial DNA replication .

3. Antibacterial Properties

Recent studies highlight the antibacterial potential of compounds related to this compound. For example, derivatives have demonstrated potent activity against multi-drug resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, suggesting a role in combating antibiotic resistance .

Case Study 1: Tumor Imaging

A study involving 4-borono-2-[18F]fluoro-L-phenylalanine illustrated its application in glioma-bearing rat models. The compound was assessed for its pharmacokinetics and biodistribution, revealing enhanced tumor-to-normal tissue contrast, which is critical for effective imaging and treatment planning in oncology .

Case Study 2: Antibacterial Efficacy

In preclinical evaluations, derivatives of this compound were tested against various Gram-positive and Gram-negative bacteria. The results indicated minimal inhibitory concentrations (MICs) as low as <0.03125 μg/mL against resistant strains, showcasing the compound's potential as a therapeutic agent in infectious diseases .

Synthesis and Modification

The synthesis of this compound involves several methods that allow for the introduction of fluorine into phenylalanine derivatives. These synthetic routes not only enhance the yield but also improve the stability of the resulting compounds for pharmaceutical applications .

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Direct Fluorination | 85 | High regioselectivity achieved |

| Boronation followed by Fluorination | 90 | Suitable for PET applications |

特性

IUPAC Name |

4-fluoro-2-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRKNEMJCQALHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597962 | |

| Record name | 5-Fluoro[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1717-22-2 | |

| Record name | 5-Fluoro[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。